5,7-Dimethoxy-1H-indole-2,3-dione, also known as a derivative of isatin, is a significant compound in organic chemistry due to its versatile applications in medicinal chemistry and synthetic organic chemistry. This compound features two methoxy groups at the 5 and 7 positions of the indole structure, enhancing its reactivity and biological activity.
5,7-Dimethoxy-1H-indole-2,3-dione can be synthesized from various precursors, including indole derivatives. It falls under the classification of organic compounds and specifically belongs to the category of indole derivatives. The broader classification includes:
The synthesis of 5,7-Dimethoxy-1H-indole-2,3-dione can be approached through several methods:
Each method has its advantages and disadvantages regarding yield, reaction time, and operational complexity.
The molecular formula for 5,7-Dimethoxy-1H-indole-2,3-dione is . The compound features a bicyclic structure typical of indoles with two methoxy substituents that enhance its solubility and reactivity.
5,7-Dimethoxy-1H-indole-2,3-dione participates in various chemical reactions due to its electrophilic nature:
The mechanism of action for 5,7-Dimethoxy-1H-indole-2,3-dione primarily revolves around its ability to interact with biological targets due to its electrophilic sites:
The physical properties of 5,7-Dimethoxy-1H-indole-2,3-dione include:
Chemical properties include:
5,7-Dimethoxy-1H-indole-2,3-dione has several applications in scientific research:
The indole scaffold stands as a cornerstone in medicinal chemistry, with its significance rooted in both natural product isolation and synthetic innovation. First isolated in 1866 by Adolf von Baeyer via oxindole reduction, indole’s aromatic bicyclic structure—comprising a fused benzene and pyrrole ring—enabled rapid exploitation in drug design [7] [9]. Early milestones included the identification of reserpine (from Rauwolfia serpentina) in the 1950s, which demonstrated potent antihypertensive and antipsychotic effects by modulating monoamine transporters [3] [7]. Concurrently, the vinca alkaloids (e.g., vinblastine, vincristine) from Catharanthus roseus emerged as microtubule-targeting antineoplastic agents, solidifying indole’s role in oncology [3] [6].
The late 20th century witnessed strategic transitions toward synthetic indole derivatives. Indomethacin (1963), a non-steroidal anti-inflammatory drug (NSAID), inhibited cyclooxygenase (COX) enzymes by leveraging indole’s planar topology for hydrophobic pocket binding [3] [9]. Similarly, sumatriptan (1991) exploited the indole core as a serotonin (5-HT) mimetic for migraine treatment, highlighting its versatility in neuromodulation [7]. The 2000s ushered in kinase inhibitors like sunitinib, where N-alkylated indole-2,3-dione derivatives selectively targeted vascular endothelial growth factor receptors (VEGFRs) in renal carcinoma [3] [5].
Table 1: Key Indole Derivatives in Drug Development
Compound | Year | Therapeutic Application | Mechanism of Action |
---|---|---|---|
Reserpine | 1954 | Antihypertensive/Antipsychotic | Vesicular monoamine transporter inhibitor |
Vincristine | 1963 | Anticancer | Microtubule polymerization inhibitor |
Indomethacin | 1963 | Anti-inflammatory | COX-1/COX-2 inhibition |
Sumatriptan | 1991 | Antimigraine | 5-HT1B/1D receptor agonist |
Sunitinib | 2006 | Anticancer | Multi-targeted tyrosine kinase inhibitor |
Recent advances (2020–2024) focus on hybrid molecules, such as 5-fluoroindole-2,3-dione-triazole conjugates, synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC). These exhibit enhanced antimicrobial efficacy against resistant pathogens like Aspergillus niger (MIC: 0.0075 μmol/mL) by dual-targeting membrane integrity and biofilm formation [5]. Such innovations underscore indole’s adaptability in addressing evolving therapeutic challenges.
Methoxy (-OCH₃) groups serve as pivotal modifiers of indole bioactivity, primarily through electronic and steric tuning. The electron-donating nature of methoxy substituents elevates electron density in the indole ring, augmenting π-π stacking with aromatic residues in target proteins and improving binding affinity. For instance, 5,6-dimethoxyindole derivatives exhibit 3.2-fold greater HDAC inhibitory activity than unsubstituted analogs due to enhanced van der Waals contacts within the enzyme’s catalytic tunnel [3] [8].
Positioning is critical: 5,7-dimethoxy configurations confer symmetric substitution that optimizes steric complementarity. In tubulin polymerization inhibitors, 5,7-dimethoxyindole-2,3-diones (e.g., compound 1 from Hawash et al.) demonstrate IC₅₀ values of 5.0 μM against hepatocellular carcinoma (Huh7 cells) by forming hydrogen bonds with β-tubulin’s Asn258 and Cys241 residues [3]. This contrasts with 4,7-dimethoxy isomers, which exhibit 40% reduced activity due to suboptimal spatial alignment with the colchicine-binding site [3].
Table 2: Impact of Methoxy Positioning on Indole Bioactivity
Substitution Pattern | Biological Target | Key Activity Metric | Structural Advantage |
---|---|---|---|
5,7-Dimethoxy | Tubulin | IC₅₀ = 5.0 μM (Huh7 cells) | Symmetric H-bonding with βAsn258/βCys241 |
6-Methoxy | DNA topoisomerase II | IC₅₀ = 8.7 μM (HeLa cells) | Enhanced intercalation via planar stacking |
4,7-Dimethoxy | Tubulin | IC₅₀ = 12.3 μM (Huh7 cells) | Steric clash with Thr179 residue |
5-Methoxy | Serotonin receptors | Ki = 15 nM (5-HT2A) | Improved membrane permeability |
Methoxy groups also influence pharmacokinetic properties. 5,7-Dimethoxyindoles show 90% plasma stability in vitro compared to 60% for hydroxylated analogs, attributable to methoxy’s resistance to glucuronidation [8] [9]. Furthermore, lipophilic methoxy substitutions increase logP values by 1.5 units, enhancing blood-brain barrier penetration in CNS-targeting agents like indole-based acetylcholinesterase inhibitors (e.g., MW-465 for Alzheimer’s) [9].
The 5,7-dimethoxy substitution on indole-2,3-dione confers distinct advantages over regioisomers like 4,6- or 5,6-dimethoxy variants, driven by electronic symmetry and steric accessibility. Electronic symmetry in 5,7-dimethoxyindoles enables uniform charge distribution across the indole ring, facilitating optimal interaction with bisymmetric biological targets. For example, 5,7-dimethoxy-1H-indole-2,3-dione exhibits a dipole moment of 4.2 Debye—30% lower than 5,6-dimethoxy isomers (6.1 Debye)—reducing desolvation penalties during protein binding [5] [8].
Steric accessibility is paramount in kinase inhibition. The 5,7-dimethoxy motif’s angular separation (142° between methoxy oxygens) accommodates deep burial in ATP-binding clefts, as observed in FLT3 kinase inhibitors. This positioning yields Ki = 18 nM, outperforming 4,7-dimethoxy analogs (Ki = 210 nM), which suffer from methoxy clash with gatekeeper residues [3] [6]. Conversely, 5,6-dimethoxyindoles exhibit constrained rotation that hinders adaptation to asymmetric binding pockets, reducing their affinity for G-protein-coupled receptors like 5-HT1A by 10-fold [9].
Biological performance data further highlight these disparities:
Table 3: Biological Activities of Key Indole Isomers
Compound | Substitution Pattern | Biological Activity | Potency |
---|---|---|---|
5,7-Dimethoxy-1H-indole-2,3-dione | 5,7-OMe | Tubulin polymerization inhibition | IC₅₀ = 2.3 μM |
5,6-Dimethoxy-1H-indole-2,3-dione | 5,6-OMe | Antiviral (Influenza A neuraminidase) | IC₅₀ = 4.7 μM |
4,7-Dimethoxy-1H-indole | 4,7-OMe | FLT3 kinase inhibition | Ki = 210 nM |
6,7-Dimethoxy-1H-indole-2,3-dione | 6,7-OMe | Tubulin polymerization inhibition | IC₅₀ = 5.8 μM |
Computational analyses corroborate these trends. Molecular dynamics simulations reveal that 5,7-dimethoxyindoles maintain 85% contact occupancy with tubulin’s colchicine site over 100 ns, versus 55% for 4,6-isomers [3]. The symmetric charge distribution also reduces metabolic susceptibility; 5,7-dimethoxyindoles undergo CYP3A4-mediated demethylation 40% slower than asymmetric analogs, prolonging half-life in vivo [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0